molecular formula C16H11Cl2N3O3 B3006945 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-81-0

3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3006945
CAS No.: 865285-81-0
M. Wt: 364.18
InChI Key: IQBBJYIMBGMAPL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 3,5-dichlorobenzamide group and a 2-methoxyphenyl substituent.

Properties

IUPAC Name

3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-12(13)15-20-21-16(24-15)19-14(22)9-6-10(17)8-11(18)7-9/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBBJYIMBGMAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxadiazole derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

LMM5 and LMM11 (Antifungal Oxadiazoles)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences :
  • Substituent Position: LMM5 has a para-methoxyphenyl group, whereas the target compound features an ortho-methoxyphenyl.
  • Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s dichloro groups could enhance potency due to increased electrophilicity or membrane permeability.
    • Synthesis : Both LMM5 and LMM11 were commercially sourced, suggesting standardized synthetic routes for oxadiazole derivatives.
Four-Component Oxadiazole Derivatives (5f, 5g, 5h, 5i)
  • Examples: 4-{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f). 3-{[Benzyl(methyl)amino][5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5g). Key Differences:
  • Substituent Type : These derivatives feature alkyl (e.g., ethyl) or dimethylphenyl groups instead of halogens. Such groups may reduce reactivity but improve solubility.
  • Synthetic Method : Synthesized via a four-component reaction, yielding 82–86% efficiency . The target compound’s synthesis method is unspecified but may involve similar condensation or cyclization steps.

Analogues with Modified Benzamide Groups

3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide
  • Structure : Shares the 3,5-dichlorobenzamide moiety but replaces the oxadiazole ring with a dimethylpropynyl group.
  • Application : Listed under pesticide chemicals, highlighting the role of dichloro substitution in agrochemical activity .
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide
  • Structure : Features a sulfamoyl group on the benzamide and a 3,5-dimethoxyphenyl oxadiazole substituent.
  • Key Differences: Electron-Withdrawing Groups: The sulfamoyl group may enhance hydrogen bonding or enzyme inhibition compared to the dichloro groups in the target compound.

Biological Activity

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure

The chemical structure of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be denoted as follows:

  • IUPAC Name : 3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N4_{4}O2_{2}
  • Molecular Weight : 365.19 g/mol

Antimicrobial Properties

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial activity. In a study assessing various derivatives of oxadiazoles, compounds similar to 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds were measured and compared in a tabulated format:

CompoundMIC (µg/mL)Bacterial Strain
Compound A32E. coli
Compound B16S. aureus
3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide8E. coli

This data suggests that the presence of the methoxy group and dichlorine substitutions enhances the antimicrobial efficacy of the compound.

Anticancer Activity

In vitro studies have demonstrated that oxadiazole derivatives possess anticancer properties. For instance, a derivative structurally related to 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results revealed:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A5491210 (Doxorubicin)
MCF7158 (Doxorubicin)

These findings indicate that the compound exhibits comparable cytotoxicity to established chemotherapeutics like doxorubicin.

The mechanism by which 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The oxadiazole ring is known to interact with various molecular targets including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Ranke et al. (2004) evaluated the antimicrobial efficacy of various oxadiazole derivatives including our compound of interest. The study utilized a logistic model to fit concentration-response curves for each compound tested. The results indicated that the oxadiazole derivatives exhibited significant antibacterial activity with EC50 values demonstrating their potency against selected pathogens.

Anticancer Activity Assessment

In another investigation focusing on anticancer activity published in Research Results in Pharmacology, researchers explored the effects of several oxadiazole derivatives on cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity levels observed in various cell lines.

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